molecular formula C14H14ClN3O3S B215188 N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide CAS No. 55841-84-4

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide

Cat. No.: B215188
CAS No.: 55841-84-4
M. Wt: 339.8 g/mol
InChI Key: ZUKMTPQHCCRDHK-UHFFFAOYSA-N
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Description

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 4-chloroanilino group, a propionyl group, and a pyridinesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide typically involves multiple steps, starting with the preparation of the 4-chloroanilino intermediate. One common method involves the catalytic hydrogenation of 4-chloronitrobenzene to produce 4-chloroaniline . This intermediate is then reacted with propionyl chloride under basic conditions to form the N-propionyl derivative. Finally, the N-propionyl-4-chloroaniline is reacted with 3-pyridinesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide or potassium carbonate are commonly used in these reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the pyridinesulfonamide moiety distinguishes it from simpler aniline derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

55841-84-4

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-4-3-9-16-14(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

ZUKMTPQHCCRDHK-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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